Pki-402

Content Navigation

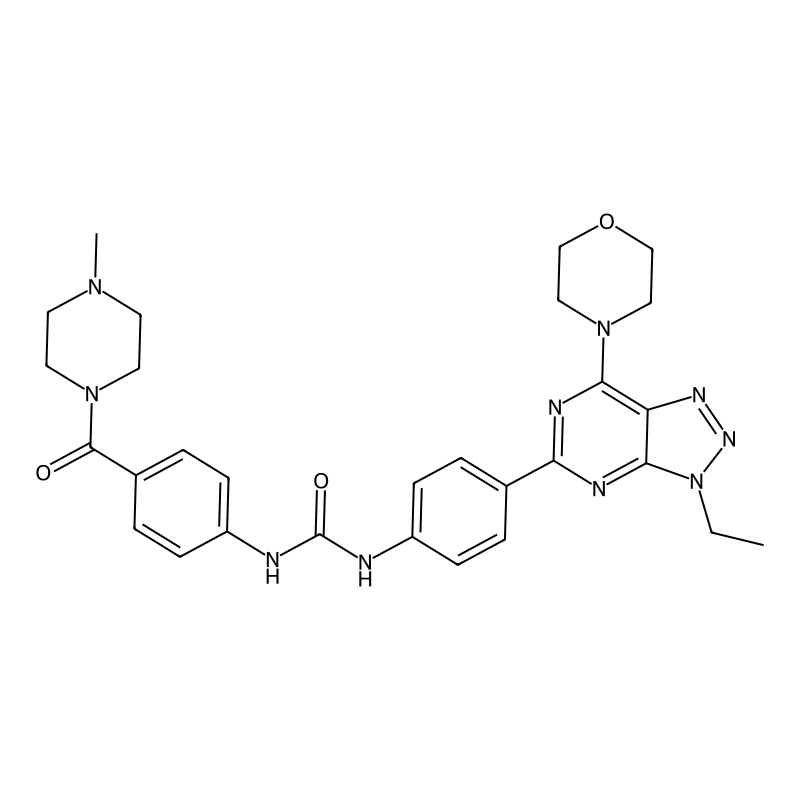

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Molecular Targets and Inhibitory Potency

The table below summarizes the key molecular targets of PKI-402 and its half-maximal inhibitory concentration (IC50) values, which indicate its high potency in cell-free assays.

| Target | IC50 (nM) | Notes |

|---|---|---|

| PI3Kα | 2 | Catalytic subunit; also inhibits common mutants E545K and H1047R (IC50 = 3 nM each) [1] [2] |

| mTOR | 3 | Mechanistic target of rapamycin [1] [2] |

| PI3Kβ | 7 | Catalytic subunit [1] [2] |

| PI3Kδ | 14 | Catalytic subunit [1] [2] |

| PI3Kγ | 16 | Catalytic subunit [1] [2] |

This compound is highly selective, showing little inhibitory activity against a broad panel of 236 human protein kinases except for weak activity against C-Raf and B-Raf at much higher concentrations (IC50 ~7 µM) [1].

Cellular Mechanism of Action and Effects

By inhibiting PI3K and mTOR, this compound potently blocks the downstream PI3K/AKT/mTOR signaling cascade, leading to reduced cell proliferation and induced apoptosis [1] [3].

| Cellular Process/Effect | Description |

|---|---|

| Pathway Inhibition | Rapidly and potently inhibits phosphorylation of key signaling proteins: Akt (T308 & S473), p70S6K, and 4EBP1 [1]. |

| Anti-proliferation | Inhibits growth of broad spectrum of human tumor cell lines (breast, brain, pancreas, NSCLC) with IC50 values ranging from 6 nM to 349 nM [1] [2]. |

| Induction of Apoptosis | Treatment induces cleavage of PARP, a marker of apoptosis; less than 10% of MDA-MB-361 cells remain viable after 24h exposure to 0.3 µM this compound [1]. |

| Mcl-1 Degradation via Autophagy | Disrupts balance of Bcl-2 family proteins by degrading anti-apoptotic Mcl-1 protein through autophagy; autophagy receptor p62 binds Mcl-1 facilitating its degradation [3] [4]. |

Efficacy in Preclinical In Vivo Models

This compound has demonstrated promising antitumor efficacy in mouse xenograft models when administered intravenously [1] [2].

| Cancer Model | Dosing Regimen | Observed Effect |

|---|---|---|

| Breast (MDA-MB-361) | 100 mg/kg, daily for 5 days | Caused tumor regression and prevented tumor re-growth for 70 days [1]. |

| Glioma (U87MG) | 100 mg/kg, daily for 5 days | Significant reduction in tumor growth [1]. |

| NSCLC (A549) | 25 mg/kg and 50 mg/kg | Significantly inhibited tumor growth [1]. |

A single 100 mg/kg dose in MDA-MB-361 tumor-bearing mice suppressed Akt phosphorylation and induced cleaved PARP within tumors, while showing minimal effects on these markers in normal heart and lung tissues, suggesting a potential therapeutic window [1].

Key Experimental Protocols

The tables below detail methodologies from key studies on this compound's effects.

| Assay Type | Cell Lines | Protocol Summary |

|---|

| Cell Viability (MTT) | SKOV3, A2780 [5] | 1. Seed 8000 cells/well in 96-well plates. 2. Treat with drugs for 24 hours. 3. Assess viability using MTT reagent. 4. Measure absorbance at 490 nm. | | Western Blot | Various (e.g., MDA-MB-361) [1] [5] | 1. Prepare whole-cell lysates. 2. Separate 50 µg of protein by SDS-PAGE. 3. Transfer to PVDF or nitrocellulose membrane. 4. Block with 5% milk. 5. Incubate with primary and then HRP-conjugated secondary antibodies. 6. Visualize using ECL substrate. | | Immunofluorescence (IF) | A2780, SKOV3 [5] | 1. Culture cells on coverslips. 2. Fix with 4% paraformaldehyde (20 min). 3. Permeabilize with 0.1% Triton X-100 (8 min). 4. Block with 5% BSA (30 min). 5. Incubate with primary antibody overnight at 4°C. 6. Incubate with fluorophore-conjugated secondary antibody for 1 hour in the dark. 7. Image with a fluorescence microscope. |

| Advanced Assays | Application | Protocol Summary |

|---|

| Kinase Assay (FP) | Measuring PI3K inhibition in vitro [1] | 1. Run reaction in 20 µL buffer with PIP2, ATP, and DMSO. 2. Incubate for 30 minutes at room temperature. 3. Stop with detection buffer containing probe and GST-GRP. 4. Incubate plates for 2 hours. 5. Measure fluorescence polarization. | | Immunoprecipitation (IP) | Studying protein-protein interactions (e.g., p62 & Mcl-1) [5] | 1. Lyse cells in NP-40 buffer. 2. Incubate lysates with target antibody (e.g., p62) overnight at 4°C. 3. Add Protein A/G agarose beads for 4 hours. 4. Wash beads with PBS. 5. Elute and analyze bound proteins by Western Blot. | | RNA Immunoprecipitation (RIP) | Identifying RNAs bound by specific proteins (e.g., YB-1) [5] | 1. Harvest and lyse cells in RIP buffer. 2. Incubate supernatant with antibody (e.g., YB-1) for 2 hours at 4°C. 3. Add Protein A/G beads for 4 hours. 4. Wash beads thoroughly. 5. Resuspend beads in Trizol for RNA isolation. 6. Analyze co-precipitated RNA by RT-PCR. |

This compound Mechanism of Action Signaling Pathway

The following diagram illustrates the core signaling pathway targeted by this compound and its key downstream cellular consequences, including the recently discovered role of autophagy in degrading Mcl-1.

This diagram shows this compound's dual inhibition of PI3K and mTOR, blocking oncogenic signaling. Key effects include induced apoptosis and a novel mechanism of autophagy-mediated degradation of the pro-survival protein Mcl-1 [3] [4].

Research Implications and Context

- Therapeutic Potential: Its ability to cause tumor regression and prevent regrowth in sensitive models highlights its potential as an anti-cancer agent, especially in tumors with PI3K pathway mutations [1].

- Role of Autophagy: The discovery that this compound induces degradation of Mcl-1 via autophagy reveals a complex cellular response that contributes to its anti-tumor efficacy and offers insights for combination therapies [3] [4].

- Drug Resistance Mechanisms: Recent research shows that stress granules formed in response to this compound in ovarian cancer cells can intercept signaling factors like ATF5, potentially regulating the mitochondrial unfolded protein response and contributing to drug resistance [5].

References

- 1. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound | PI3K Inhibitor [medchemexpress.com]

- 3. Dual PI3K/mTOR inhibitor this compound suppresses the growth ... [pubmed.ncbi.nlm.nih.gov]

- 4. Dual PI3K/mTOR inhibitor this compound suppresses the growth ... [sciencedirect.com]

- 5. Stress granules affect the dual PI3K/mTOR inhibitor ... [pmc.ncbi.nlm.nih.gov]

Molecular Characteristics & Mechanism of Action

PKI-402 is an ATP-competitive inhibitor that potently targets key components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and drives cell proliferation, survival, and metabolism [1] [2].

The table below summarizes its primary targets and potency:

| Target | IC50 (nM) | Description |

|---|---|---|

| PI3Kα | 2 nM | Includes common oncogenic mutants E545K and H1047R (IC50 = 3 nM each) [1] [3] [4] |

| mTOR | 3 nM | Inhibits both mTORC1 and mTORC2 complexes [1] [3] [5] |

| PI3Kβ | 7 nM | Pan-inhibitor of class I PI3K isoforms [1] [3] |

| PI3Kδ | 14 nM | Pan-inhibitor of class I PI3K isoforms [1] [3] |

| PI3Kγ | 16 nM | Pan-inhibitor of class I PI3K isoforms [1] [3] |

This compound demonstrates high selectivity, showing little activity against a broad panel of 236 other human protein kinases at concentrations up to 10 μM [3].

The following diagram illustrates the core signaling pathway and the primary mechanism of this compound.

This compound directly inhibits PI3K and mTOR to block oncogenic signaling.

This dual inhibition is crucial as it prevents the pathway reactivation that can occur when only mTOR is targeted [2]. In cells, this compound effectively suppresses phosphorylation of key signaling proteins like Akt (at T308 and S473), p70S6K, and 4EBP1, leading to cell cycle arrest and apoptosis [3] [5].

Biological Activity & Experimental Data

In Vitro Efficacy

This compound inhibits the growth of a wide range of human tumor cell lines. The table below shows its activity in specific cancer cell models:

| Cell Line | Cancer Type | Genetic Features | IC50 / Effect |

|---|---|---|---|

| MDA-MB-361 | Breast Cancer | Her2+, PIK3CA mutant (E545K) | IC50 = 6-8 nM [1] [6] |

| HCT116 | Colorectal Cancer | K-Ras and PIK3CA mutant | IC50 = 33 nM [1] |

| PC-3 | Prostate Cancer | PTEN mutant | IC50 = 21 nM [3] [6] |

| SKOV3 & A2780 | Ovarian Cancer | PIK3CA mutant | Induces Mcl-1 degradation via autophagy [7] [8] |

In the MDA-MB-361 breast cancer line, this compound at 30 nM induces cleaved PARP, a marker of apoptosis, and leads to near-complete loss of cell viability at concentrations ≥ 0.3 μM after 24 hours [1] [3]. A 2020 study demonstrated that in ovarian cancer cells, this compound induces apoptosis by promoting the degradation of the anti-apoptotic protein Mcl-1 through autophagy [7] [8].

In Vivo Efficacy

In mouse xenograft models, this compound administered intravenously shows significant antitumor activity:

- In MDA-MB-361 (breast cancer) models, a dose of 100 mg/kg daily for 5 days caused tumor regression and suppressed tumor re-growth for 70 days [1] [9].

- Efficacy was also demonstrated in U87MG (glioma) and A549 (non-small cell lung cancer) models [1] [3].

- A single 100 mg/kg dose in MDA-MB-361 tumor-bearing mice fully suppressed phosphorylation of Akt at T308 and S473 for over 24 hours and induced cleaved PARP, confirming potent target engagement in the tumor tissue [1].

Experimental Protocols

For researchers, here are the core methodologies used to characterize this compound.

Kinase Inhibition Assay (Fluorescence Polarization)

This protocol measures direct inhibition of PI3K enzyme activity [1] [3].

- Enzyme Source: Recombinant human class I PI3Ks or PI3K-α mutants (E545K, H1047R) produced in Sf9 insect cells [1].

- Reaction Buffer: 20 mM HEPES (pH 7.1-7.5), 2 mM MgCl₂, 0.05% CHAPS, 0.01% β-mercaptoethanol [1] [3].

- Substrates & Cofactors: 20 μM phosphatidylinositol 4,5-bisphosphate (PIP₂) and 25 μM ATP, incubated with <4% DMSO (compound solvent) for 30 minutes at room temperature [1].

- Detection: Reaction stopped with a buffer containing 10 nM fluorescent probe and 40 nM GST-GRP1 protein. After 2 hours incubation, fluorescence polarization is measured. The degree of polarization is inversely proportional to the amount of PIP3 produced, indicating enzyme activity [1] [3].

Cell-Based Assay (Proliferation and Signaling)

- Cell Lines: A broad panel, including MDA-MB-361, PC-3, HCT116, and others [1] [9].

- Cell Growth Inhibition: Cells are treated with this compound (dissolved in DMSO) for 72 hours. Viable cell number is determined using colorimetric cell proliferation assays (e.g., CellTiter 96 AQueous). IC50 values are calculated from the dose-response data [3] [9].

- Biomarker Analysis (Western Blot): To study pathway inhibition, cells are treated with this compound for a few hours (e.g., 4 hours for p-Akt analysis). Cell lysates are then analyzed by Western blotting to detect changes in phosphorylation of key proteins like Akt (T308, S473), S6K, 4EBP1, and PARP cleavage [3] [6].

Research Applications & Future Directions

Recent studies have explored this compound beyond its basic inhibitory profile, revealing novel mechanisms and potential therapeutic combinations:

- Overcoming Chemoresistance in Ovarian Cancer: Research indicates this compound's antitumor activity involves disrupting the balance of Bcl-2 family proteins by degrading Mcl-1 via autophagy, with the autophagy receptor p62 playing a key role. This provides a rationale for targeting ovarian cancers with PI3K pathway mutations [7] [8].

- Radiosensitization in Breast Cancer: A 2023 study showed that this compound can enhance the sensitivity of breast cancer cells (MCF-7) and breast cancer stem cells to irradiation. The combination of this compound and radiation inhibited colony formation and increased apoptotic cell death more effectively than radiation alone [10].

References

- 1. - PKI | CAS#:1173204-81-3 | Chemsrc 402 [chemsrc.com]

- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour ... [frontiersin.org]

- 3. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. - PKI | PI3K | mTOR | TargetMol 402 [targetmol.com]

- 5. | dual pan-PI3K/mTOR inhibitor | CAS 1173204-81-3 | Buy... PKI 402 [invivochem.com]

- 6. medchemexpress.com/ PKI - 402 .html [medchemexpress.com]

- 7. Dual PI3K/mTOR inhibitor this compound suppresses the growth ... [pubmed.ncbi.nlm.nih.gov]

- 8. Dual PI3K/mTOR inhibitor this compound suppresses the growth ... [sciencedirect.com]

- 9. - PKI | CAS 1173204-81-3 | AbMole BioScience | 402 - PKI Price 402 [abmole.com]

- 10. The effects of PKI - 402 on breast tumor models' radiosensitivity via dual... [pubmed.ncbi.nlm.nih.gov]

Molecular Profile of PKI-402

The table below summarizes the key characteristics of PKI-402.

| Property | Description |

|---|---|

| Molecular Target | Pan-Class I PI3K (α, β, δ, γ) and mTOR [1] [2] |

| Mechanism | Reversible, ATP-competitive inhibitor [1] |

| CAS Number | 1173204-81-3 [1] [2] |

| Molecular Formula | C29H34N10O3 [1] [2] |

| Molecular Weight | 570.65 g/mol [1] [2] |

Target Inhibition Profile

This compound demonstrates high potency at the enzyme level, as shown in the following half-maximal inhibitory concentration (IC50) values.

| Target | IC50 (nM) | Note |

|---|---|---|

| PI3Kα | 2 nM | Also potent against common mutants [1] [2] |

| PI3Kα-E545K | 3 nM | Common hotspot mutant [1] [2] |

| PI3Kα-H1047R | 3 nM | Common hotspot mutant [1] [2] |

| mTOR | 3 nM | Inhibits both mTORC1 and mTORC2 complexes [1] [2] |

| PI3Kβ | 7 nM | - |

| PI3Kδ | 14 nM | - |

| PI3Kγ | 16 nM | - |

Cellular and Preclinical Activity

In cellular and animal models, this compound effectively inhibits pathway signaling and tumor growth.

| Assay/Model | Finding | Experimental Detail |

|---|---|---|

| Cellular Efficacy (MDA-MB-361 cells) | IC50 = 5-8 nM (p-Akt inhibition & cytotoxicity) [1] | Human breast cancer cell line (Her2+, PIK3CA E545K mutant); 4-72 hr treatment [1] |

| Cellular Efficacy (PC-3 cells) | IC50 = 21 nM (cytotoxicity) [1] | Human prostate cancer cell line (PTEN mutant); 72 hr treatment [1] |

| In Vivo Efficacy (MDA-MB-361 xenograft) | Tumor regression; sustained growth inhibition for 70 days [1] | 100 mg/kg, intravenous, daily for 5 days [1] |

| Mechanism in Ovarian Cancer | Degrades Mcl-1 protein via autophagy, inducing apoptosis [3] | Study in SKOV3 and A2780 ovarian cancer cell lines [3] |

Experimental Protocols

For your experimental work, here are key methodologies cited in the research.

In Vitro Kinase Assay

- Method: Fluorescence Polarization (FP) assay, adapted from the Echelon K-1100 kit protocol [2].

- Buffer: 20 mM Hepes (pH 7.5), 2 mM MgCl2, 0.05% CHAPS, 0.01% β-mercaptoethanol [2].

- Reaction: Contains 20 μM PIP2 substrate, 25 μM ATP, and >4% DMSO. Reaction runs for 30 minutes at room temperature [2].

- Stopping & Detection: The reaction is stopped with a buffer containing EDTA and a detection mix. Fluorescence polarization is measured after a 2-hour incubation [2].

In Vitro Cell Proliferation Assay

- Cell Lines: Can be applied to a broad panel (e.g., MDA-MB-361, PC-3, HCT116, U87MG) [1] [2].

- Compound Preparation: Dissolved in DMSO [2].

- Procedure: Cell viability is measured after 72 hours of continuous this compound exposure using a colorimetric cell proliferation assay (e.g., CellTiter 96 AQueous) [1] [2].

In Vivo Animal Study

- Models: Female nude mice bearing subcutaneous xenografts (e.g., MDA-MB-361, U87MG, A549 cells) [1] [2].

- Dosing: 100 mg/kg/day, administered via intravenous (i.v.) route. A common schedule is daily for 5 days [1] [2].

- Endpoint Analysis: Tumor volume measurement and analysis of pharmacodynamic markers in tumor tissue (e.g., p-Akt, cleaved PARP) by Western blot [1].

Mechanism of Action and Research Significance

To better understand how this compound works, the following diagram illustrates its place in the PI3K/AKT/mTOR signaling pathway and its mechanism of action.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and its overactivation is one of the most common events in human cancer [4]. This compound's dual inhibitory profile is significant because it simultaneously targets multiple nodes in this pathway. This approach can help overcome the feedback reactivation of the pathway that often limits the efficacy of single-node inhibitors [5] [6]. For example, inhibiting only mTORC1 can lead to a loss of negative feedback, resulting in increased PI3K and AKT signaling [6]. By concurrently inhibiting PI3K and mTOR, this compound can produce a more profound and sustained suppression of the entire oncogenic signaling network.

References

- 1. This compound | PI3K Inhibitor [medchemexpress.com]

- 2. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Dual PI3K/mTOR inhibitor this compound suppresses the growth ... [pubmed.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted ... [molecular-cancer.biomedcentral.com]

- 5. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour ... [pmc.ncbi.nlm.nih.gov]

- 6. Multi-node inhibition targeting mTORC1, mTORC2 and ... [nature.com]

Quantitative Data on PKI-402

The table below summarizes the primary IC50 values (the concentration needed to inhibit half of the enzyme's activity) and key chemical properties of PKI-402:

| Target | IC50 (nM) | Note |

|---|---|---|

| PI3Kα | 2 [1] | Also inhibits mutant forms (E542K, H1047R) with IC50 of 3 nM [1]. |

| mTOR | 3 [1] | Confirmed as a dual PI3K/mTOR inhibitor [2] [3]. |

| PI3Kβ | 7 [1] | |

| PI3Kδ | 14 [1] | |

| PI3Kγ | 16 [1] |

| Property | Description |

|---|---|

| Molecular Formula | C₂₉H₃₄N₁₀O₃ [1] [4] |

| Molecular Weight | 570.65 g/mol [1] [4] |

| CAS Number | 1173204-81-3 [1] [4] |

| Mechanism | Potent, equipotent, reversible, and ATP-competitive class I PI3K inhibitor [4] [5] |

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is used to determine the growth inhibition of human tumor cell lines by this compound [5].

- Cell Lines: A diverse set of cell lines, including breast cancer (e.g., MDA-MB-361, MCF7), glioma (e.g., U87MG), non-small cell lung cancer (e.g., A549, NCI-H1975), and others (e.g., pancreatic, colon) [1] [5].

- Assay Method: CellTiter 96 Aqueous non-radioactive cell proliferation assay, a colorimetric method [5].

- Procedure:

- Seed cells in 96-well plates, adjusting cell numbers based on growth characteristics.

- Expose cells to this compound for 72 hours. The compound is typically dissolved in DMSO and used at final concentrations up to ~3 μM [5].

- After incubation, quantify the number of viable cells using a multilabel HTS counter (e.g., Victor2 V) [5].

In Vivo Xenograft Model Study

This protocol evaluates the antitumor efficacy of this compound in animal models [5].

- Animal Model: Female nude mice injected subcutaneously with human cancer cells (e.g., MDA-MB-361 for breast cancer, U87MG for glioma, A549 for NSCLC) [1] [5].

- Formulation: Dissolve this compound in 0.5% methylcellulose and 0.4% Tween-80 [5].

- Dosage and Administration:

Signaling Pathway and Mechanism of Action

The following diagram illustrates the core signaling pathway targeted by this compound and its key mechanistic effects, particularly the induction of autophagy leading to Mcl-1 degradation [2] [3].

This compound primarily acts by inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently mutated in cancers. Beyond suppressing proliferation signals, it uniquely triggers autophagy-mediated degradation of the anti-apoptotic protein Mcl-1 via the autophagy receptor p62, shifting the balance toward cancer cell death [2] [3].

Key Insights for Researchers

- Therapeutic Potential: this compound is effective against cancer cell lines with PIK3CA mutations or PTEN loss [1] [2]. It has shown efficacy in breast, glioma, pancreatic, and NSCLC models, with some models showing tumor regression [1].

- Combination Potential: The unique mechanism of Mcl-1 degradation suggests potential for combination therapies with other agents that rely on apoptosis induction [2] [3].

- Research Use: this compound is currently for research use only and has not been approved for human consumption [4] [5].

References

- 1. - PKI | PI3K | mTOR | TargetMol 402 [targetmol.com]

- 2. Dual PI3K/mTOR inhibitor this compound suppresses the growth ... [pubmed.ncbi.nlm.nih.gov]

- 3. Dual PI3K/mTOR inhibitor this compound suppresses the growth ... [sciencedirect.com]

- 4. - PKI | CAS:1173204-81-3 | PI3K inhibitor... | Manufacturer BioCrick 402 [biocrick.com]

- 5. - PKI | CAS 1173204-81-3 | AbMole BioScience | 402 - PKI Price 402 [abmole.com]

PKI-402 selective reversible ATP-competitive

Core Profile & Quantitative Data

The following tables summarize the essential characteristics and potency data for PKI-402.

Table 1: Basic Profile of this compound

| Property | Description |

|---|---|

| Molecular Weight | 570.65 g/mol [1] [2] [3] |

| CAS Number | 1173204-81-3 [1] [2] [3] |

| Chemical Formula | C₂₉H₃₄N₁₀O₃ [1] [2] [3] |

| Mechanism | Selective, reversible, ATP-competitive dual inhibitor [4] [1] |

| Primary Targets | Pan-Class I PI3K (α, β, δ, γ) and mTOR [4] [3] |

| Research Use | For scientific research only, not for diagnostic or medical use [1] [2] |

Table 2: In Vitro Potency (IC₅₀)

| Target | IC₅₀ (nM) | Notes |

|---|---|---|

| PI3Kα | 2 [4] [1] [3] | Primary target; also inhibits common mutants (E545K, H1047R) with IC₅₀ of 3 nM [1] [3]. |

| mTOR | 3 [4] [1] [3] | - |

| PI3Kβ | 7 [4] [1] [3] | - |

| PI3Kδ | 14 [4] [1] [3] | - |

| PI3Kγ | 16 [4] [1] [3] | - |

Table 3: Cellular Activity in Select Cancer Cell Lines

| Cell Line | Cancer Type | Genetic Profile | Assay | IC₅₀ (nM) |

|---|---|---|---|---|

| MDA-MB-361 | Breast | Her2+, PIK3CA mutant (E545K) | Growth Inhibition (72 hr) [1] [3] / Cytotoxicity [1] | 6 - 8 [4] [1] [3] |

| PC-3 | Prostate | PTEN mutant | Growth Inhibition (72 hr) [1] [3] / Cytotoxicity [1] | 21 [1] [3] |

| MDA-MB-361 | Breast | Her2+, PIK3CA mutant (E545K) | Akt T308 Phosphorylation Inhibition (4 hr) | 5 [1] [3] |

Mechanism of Action and Experimental Data

Mechanism of Action in the PI3K/Akt/mTOR Pathway

This compound directly inhibits PI3K and mTOR by competing with ATP for its binding site in their catalytic domains [4]. This dual inhibition potently suppresses the PI3K/Akt/mTOR signaling cascade, a critical pathway regulating cell growth, proliferation, and survival that is frequently dysregulated in cancer [5].

The diagram below illustrates this compound's site of action within this pathway and its key downstream effects.

This compound inhibits PI3K and mTOR, blocking oncogenic signaling and inducing apoptosis.

- Key Molecular Events: Treatment with this compound leads to the suppression of phosphorylation of key effector proteins in the pathway, particularly Akt at T308 and S473, and downstream targets like p70S6K and 4EBP1 [4] [3]. In sensitive cells, this potent signaling inhibition induces cleavage of PARP, a marker of apoptosis [4] [2].

In Vivo Efficacy

This compound has demonstrated potent antitumor activity in various mouse xenograft models [4] [3].

- MDA-MB-361 (Breast Cancer): Administration of 100 mg/kg this compound daily for 5 days caused tumor regression, reducing initial tumor volume from 260 mm³ to 129 mm³ and preventing regrowth for 70 days [4] [2] [3].

- Biomarker Suppression: A single 100 mg/kg dose in this model suppressed Akt phosphorylation (T308) for 24 hours and induced cleaved PARP, confirming its mechanism of action in vivo [4].

- Tumor Growth Inhibition: Significant tumor growth inhibition was also observed in U87MG (glioma) and A549 (non-small cell lung cancer) xenograft models [4] [3].

- Preferential Tumor Action: this compound showed minimal effect on p-Akt and no cleaved PARP in normal heart and lung tissues, suggesting preferential accumulation and activity in tumor tissue [4].

Detailed Experimental Protocols

For researchers looking to utilize this compound in their work, here are detailed methodologies for key experiments.

Kinase Inhibition Assay (Cell-Free)

This protocol measures the direct inhibition of PI3K enzyme activity [3].

- Method: Fluorescence Polarization (FP) assay, adapted from the Echelon K-1100 kit.

- Reaction Buffer: 20 mM Hepes (pH 7.5), 2 mM MgCl₂, 0.05% CHAPS, 0.01% β-mercaptoethanol.

- Reaction Conditions:

- Substrate: 20 μM PIP₂

- ATP: 25 μM

- Enzyme: Human class I PI3Ks

- The reaction is run in a 384-well plate with a final DMSO concentration >4%.

- Incubation: 30 minutes at room temperature.

- Stopping & Detection: The reaction is stopped with a buffer containing 10 nM detection probe and 40 nM GST-GRP1 protein. After a 2-hour incubation, fluorescence polarization is measured using a plate reader with TAMRA-FP filters [3].

Cell-Based Growth Inhibition & Cytotoxicity Assay

This protocol determines the effect of this compound on cancer cell viability [3].

- Cell Lines: A broad panel can be used, including MDA-MB-361, PC-3, HCT116, U87MG, A549, etc. [4] [3].

- Cell Viability Assay: CellTiter 96 Aqueous non-radioactive cell proliferation assay (MTS) [3].

- Procedure:

- Plate cells in 96-well plates, adjusting cell number based on growth characteristics.

- Treat cells with this compound, dissolved in DMSO, across a range of concentrations.

- Incubation Time: 72 hours [1] [3].

- Endpoint Measurement: Quantify the number of viable cells using a multilabel HTS counter after the incubation period [3].

Western Blot Analysis of Pathway Modulation

This protocol assesses the biochemical effects of this compound on its target pathway in cells [1] [3].

- Cell Line Example: MDA-MB-361.

- Treatment: Expose cells to this compound for a defined period (e.g., 4 hours for phosphorylation status).

- Key Biomarkers:

Summary for Researchers

This compound is a powerful tool compound for preclinical research into PI3K/mTOR-driven cancers. Its key advantages include:

- High Potency: Low nanomolar IC₅₀ against its primary targets [4] [1].

- Dual Activity: Concurrent inhibition of PI3K and mTOR may help prevent compensatory signaling and overcome resistance [5].

- Strong Preclinical Efficacy: Demonstrated ability to cause tumor regression, not just growth inhibition, in sensitive xenograft models [4].

References

- 1. This compound | PI3K Inhibitor [medchemexpress.com]

- 2. This compound - Selective PI3K Inhibitor [apexbt.com]

- 3. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. Antitumor efficacy profile of this compound, a dual ... [pubmed.ncbi.nlm.nih.gov]

- 5. Recent development of ATP-competitive small molecule ... [pmc.ncbi.nlm.nih.gov]

SDF File Download & Chemical Identity

You can download the Structure Data File (SDF) for PKI-402 directly from the supplier Selleckchem's website [1].

| Property | Description |

|---|---|

| Molecular Formula | C₂₉H₃₄N₁₀O₃ [1] [2] [3] |

| Molecular Weight | 570.65 g/mol [1] [2] [3] |

| CAS Number | 1173204-81-3 [1] [2] [3] |

| Purity | >98% [3] - 99.01% [1] |

| Solubility | ≥14.28 mg/mL in DMSO; insoluble in water and ethanol [4] [5]. Moisture-absorbing DMSO can reduce solubility, so use fresh DMSO for best results [1]. |

Biological Activity & Target Profile

This compound is a potent, selective, reversible, and ATP-competitive dual pan-PI3K/mTOR inhibitor [1] [2]. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against key targets.

| Target | IC₅₀ Value | Notes |

|---|---|---|

| PI3Kα | 2 nM [1] [2] | Also potent against mutants E545K and H1047R (IC₅₀ = 3 nM for both) [1] [2]. |

| mTOR | 3 nM [1] [2] | - |

| PI3Kβ | 7 nM [1] [2] | - |

| PI3Kδ | 14 nM [1] [2] | - |

| PI3Kγ | 16 nM [1] [2] | - |

| C-Raf / B-Raf | 7 µM [1] | Demonstrates high selectivity with little activity against 234 other human protein kinases (IC₅₀ >10 µM) [1]. |

Its cellular effects include growth inhibition of human tumor cell lines (IC₅₀ range: 6-349 nM), inhibition of Akt phosphorylation, and induction of apoptosis, as indicated by cleaved PARP [1] [4].

Detailed Experimental Protocols

In Vitro Kinase Assay (Fluorescence Polarization)

This protocol is adapted from the methodology used to characterize this compound [1].

- Reaction Buffer: 20 mM Hepes (pH 7.5), 2 mM MgCl₂, 0.05% CHAPS, 0.01% β-mercaptoethanol.

- Substrate & Cofactor: 20 μM PIP₂, 25 μM ATP.

- Procedure:

- Run the reaction in a 384-well plate with a 20 μL volume containing >4% DMSO for 30 minutes at room temperature.

- Stop the reaction with 20 μL of STOP/detection buffer (100 mM Hepes, 4 mM EDTA, 0.05% CHAPS) containing 10 nM detection probe and 40 nM GST-GRP1 protein.

- Incubate the plate for 2 hours.

- Measure fluorescence polarization using a compatible plate reader (e.g., Perkin-Elmer Envision) with TAMRA-FP filters [1].

Cell-Based Research (Growth Inhibition & Western Blot)

- Cell Lines: A diverse panel is used, including breast cancer (MDA-MB-361), prostate cancer (PC-3), and others [1] [2].

- Cell Viability Assay:

- Assay: CellTiter 96 Aqueous non-radioactive cell proliferation assay.

- Procedure: Seed cells in 96-well plates, expose to this compound (dissolved in DMSO) for 72 hours, then quantify viable cells [1].

- Western Blot Analysis (e.g., for Akt phosphorylation):

In Vivo Animal Research

- Animal Models: Female nude mice with subcutaneously implanted xenografts (e.g., MDA-MB-361, U87MG, A549 cells) [1] [2].

- Dosage & Administration: 100 mg/kg/day, administered via intravenous (i.v.) injection [1] [2].

- Efficacy: A regimen of 100 mg/kg daily for 5 days caused significant tumor regression and suppressed tumor regrowth for 70 days in the MDA-MB-361 model [1] [2].

Mechanism of Action & Research Applications

This compound directly and simultaneously inhibits all Class I PI3K isoforms and mTOR, key nodes in a signaling pathway frequently dysregulated in cancers [6]. The following diagram illustrates its mechanism and downstream cellular effects.

Diagram: this compound inhibits PI3K and mTOR, blocking oncogenic signaling and inducing apoptosis.

This potent dual inhibition makes this compound a valuable tool for studying the PI3K/mTOR pathway. Recent research has explored its effects in ovarian cancer models, showing it can disrupt cellular stress responses and induce degradation of the anti-apoptotic protein Mcl-1 through autophagy [6] [7].

References

- 1. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound | PI3K Inhibitor [medchemexpress.com]

- 3. This compound () DataSheet [medchemexpress.com]

- 4. This compound - Selective PI3K Inhibitor [apexbt.com]

- 5. This compound | 1173204-81-3 [chemicalbook.com]

- 6. Dual PI3K/mTOR inhibitor this compound suppresses the growth ... [sciencedirect.com]

- 7. Stress granules affect the dual PI3K/mTOR inhibitor ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Signaling Pathway

PKI-402 functions as a reversible and ATP-competitive inhibitor, binding to the ATP-binding sites of PI3K and mTOR to block their kinase activity [1]. This directly inhibits the conversion of PIP2 to PIP3, a crucial second messenger, thereby preventing the activation of downstream effectors like Akt and its subsequent signaling cascades [2] [3] [4].

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the inhibitory points of this compound.

By simultaneously targeting PI3K and mTOR, this compound effectively shuts down the entire pathway, overcoming limitations of single-target agents which can cause feedback loops that reactivate the pathway [3]. Its high potency against common oncogenic PI3Kα mutants (E545K and H1047R) is particularly valuable for targeting tumors driven by these mutations [5].

Key Experimental Data and Protocols

This compound has demonstrated potent activity across various experimental models, from biochemical assays to animal studies.

In Vitro and Cellular Activity

The table below summarizes key cellular effects of this compound in selected human cancer cell lines.

| Cell Line | Tumor Origin / Characteristics | Assay Type | IC50 / Concentration | Key Findings |

|---|---|---|---|---|

| MDA-MB-361 | Breast cancer (Her2+, PIK3CA E545K mutant) | Akt phosphorylation (Western Blot) | 5 nM [1] | Potently inhibits pathway signaling [5] [1] |

| Cell Growth / Cytotoxicity | 6-8 nM [5] [1] | Suppresses cell proliferation [5] [1] | ||

| PC-3 | Prostate cancer (PTEN mutant) | Cell Growth / Cytotoxicity | 21 nM [5] [1] | Effective in PTEN-deficient context [5] [1] |

| A2780 | Ovarian cancer (PIK3CA mutant) | Cell Viability (MTT) | Varies with study | Induces Mcl-1 degradation via autophagy; disrupts Bcl-2 balance, promoting apoptosis [6] [7] |

In Vivo Efficacy

In mouse xenograft models, this compound administered intravenously (100 mg/kg, daily) caused significant tumor regression in MDA-MB-361 breast cancer models and prevented tumor regrowth for an extended period [5] [1]. A single dose was sufficient to suppress Akt phosphorylation and induce markers of apoptosis (cleaved PARP) within the tumors [5].

Detailed Experimental Protocols

To help you replicate and interpret key findings, here are the methodologies for core assays from the search results.

1. Kinase Inhibition Assay (Fluorescence Polarization) [5]

- Purpose: To measure direct inhibition of PI3K enzyme activity.

- Procedure:

- Reaction Buffer: 20 mM Hepes (pH 7.5), 2 mM MgCl₂, 0.05% CHAPS, 0.01% β-mercaptoethanol.

- Setup: Run in 384-well plates in a 20 µL reaction volume containing 20 µM PIP₂ substrate, 25 µM ATP, and >4% DMSO (vehicle for inhibitor).

- Incubation: Proceed for 30 minutes at room temperature.

- Stop & Detection: Add 20 µL of stop/detection buffer (100 mM Hepes, pH 7.5, 4 mM EDTA, 0.05% CHAPS) containing a fluorescent PIP₃ probe and GST-GRP1 protein.

- Measurement: Incubate for 2 hours, then measure fluorescence polarization (FP) using a plate reader with TAMRA filters. A decrease in FP signal indicates inhibition of PIP₃ production.

2. Analysis of Apoptotic Markers by Western Blot [6]

- Purpose: To detect apoptosis induction via markers like cleaved PARP.

- Procedure:

- Cell Lysis: Harvest this compound-treated cells and lyse using RIPA or NP-40 buffer supplemented with protease and phosphatase inhibitors.

- Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

- Gel Electrophoresis: Load equal protein amounts onto an SDS-PAGE gel and separate by molecular weight.

- Membrane Transfer: Electrophoretically transfer proteins from the gel to a PVDF membrane.

- Antibody Incubation:

- Blocking: Incubate membrane in 5% non-fat milk or BSA for 1 hour.

- Primary Antibody: Incubate with specific antibodies (e.g., anti-cleaved PARP, anti-Mcl-1, anti-p-Akt) overnight at 4°C.

- Secondary Antibody: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Detection: Use enhanced chemiluminescence (ECL) substrate and expose the membrane to X-ray film or a digital imager to visualize protein bands.

Research Implications and Context

- Strategic Advantage of Dual Inhibition: Dual PI3K/mTOR inhibitors like this compound block both PI3K signaling and mTOR complexes, preventing the feedback activation of AKT that can occur with mTORC1-only inhibitors, thereby delivering more comprehensive pathway suppression [3] [4].

- Emerging Resistance Mechanisms: Recent research indicates that cancer cells can develop resistance to this compound through non-genetic adaptive stress responses. In ovarian cancer cells, this compound induces formation of stress granules, which can intercept pro-apoptotic signals and activate mitochondrial unfolded protein response, promoting cell survival and drug resistance [6].

- Status and Discovery: Based on the available search results, this compound remains a preclinical research tool. The compound is listed as "For research use only" and is not approved for clinical use [5] [1]. Its discovery and early data were published in foundational studies around 2010 [5].

References

- 1. This compound | PI3K Inhibitor [medchemexpress.com]

- 2. PI3K and Akt as molecular targets for cancer therapy [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour ... [frontiersin.org]

- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted ... [molecular-cancer.biomedcentral.com]

- 5. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. Stress granules affect the dual PI3K/mTOR inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 7. Dual PI3K/mTOR inhibitor this compound suppresses the growth ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Dual PI3K/mTOR Inhibitor PKI-402 in Cancer Research

Introduction to PKI-402 and the PI3K/mTOR Signaling Pathway

The dual PI3K/mTOR inhibitor this compound represents a significant advancement in targeted cancer therapeutics, offering a unique approach to disrupting one of the most frequently dysregulated signaling pathways in human cancers. The PI3K/AKT/mTOR pathway plays a critical role in controlling cell proliferation, survival, migration, and metabolism, with frequent mutations in this pathway contributing to tumor development and chemoresistance. This compound is a potent, reversible, ATP-competitive inhibitor that simultaneously targets all class I PI3K isoforms (α, β, γ, δ) and mTOR, combining multiple therapeutic effects in a single molecule. This comprehensive application note provides detailed protocols and technical guidance for researchers utilizing this compound in preclinical cancer studies, incorporating essential information on its mechanism, applications, and practical handling considerations.

The significance of targeting both PI3K and mTOR stems from the complex feedback mechanisms within this pathway. When mTORC1 is inhibited alone, relief of feedback inhibition can lead to reactivation of upstream signaling through mTORC2 and other pathways, potentially limiting therapeutic efficacy. Dual inhibitors like this compound overcome this limitation by simultaneously targeting multiple nodes in the pathway, resulting in more potent antiproliferative effects and apoptosis induction compared to single-target agents. Research demonstrates that dual PI3K/mTOR inhibitors show high potency and minimal drug resistance even at low doses, making them promising candidates for cancer treatment [1] [2].

Mechanism of Action and Binding Characteristics

Molecular Targeting Profile

This compound exhibits potent enzymatic inhibition across all class I PI3K isoforms and mTOR, with IC₅₀ values in the low nanomolar range as summarized in Table 1. This broad targeting profile enables comprehensive suppression of the PI3K/AKT/mTOR signaling axis, preventing the compensatory mechanisms that often limit the efficacy of selective inhibitors. Importantly, this compound maintains its potency against common PI3Kα mutant forms (E545K and H1047R) that are frequently observed in various cancers, including breast, ovarian, and endometrial carcinomas. This feature is particularly valuable for targeting cancers driven by these specific mutations [3] [4].

Table 1: Enzymatic Inhibition Profile of this compound

| Target | IC₅₀ (nM) | Additional Information |

|---|---|---|

| PI3Kα | 2 | Primary catalytic subunit often mutated in cancer |

| PI3Kα-H1047R | 3 | Common oncogenic mutant |

| PI3Kα-E545K | 3 | Common oncogenic mutant |

| PI3Kβ | 7 | Secondary isoform with distinct functions |

| PI3Kδ | 14 | Primarily expressed in hematopoietic cells |

| PI3Kγ | 16 | Important for immune cell signaling |

| mTOR | 3 | Key regulator of cell growth and proliferation |

At the molecular level, this compound functions through competitive ATP binding site occupation, effectively blocking the kinase activities of both PI3K and mTOR. This inhibition leads to downstream suppression of phosphorylated AKT (at both Thr308 and Ser473 residues), p70S6K, and 4EBP1, key effectors in the signaling cascade that control protein synthesis, cell growth, and survival. In a panel of 236 human protein kinases, this compound demonstrated high specificity, exhibiting significant inhibitory activity only against C-Raf and B-Raf at much higher concentrations (IC₅₀ = 7 μM), with minimal activity against all other kinases tested (IC₅₀ > 10 μM) [3].

Cellular Mechanism and Apoptosis Induction

Beyond direct pathway inhibition, this compound triggers programmed cell death through multiple mechanisms. In sensitive cancer cell lines, treatment with this compound induces cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis activation. Research in ovarian cancer models has revealed an additional mechanism whereby this compound promotes Mcl-1 degradation through autophagy, disrupting the balance of Bcl-2 family proteins and facilitating apoptosis induction. The autophagy receptor protein p62 binds to Mcl-1 through its ubiquitin-associated domain (UBA) to participate in this degradation process. This mechanism offers particular promise for overcoming chemoresistance in ovarian cancer patients with mutations in the PI3K/AKT/mTOR pathway [5] [6].

Recent studies have also identified that this compound treatment can induce stress granules formation in cancer cells, which represents an adaptive stress response that may contribute to drug resistance. In ovarian cancer cell lines A2780 and SKOV3, SGs were found to intercept the signaling factor ATF5 and regulate the mitochondrial unfolded protein response (UPRmt), creating a protective network that potentially limits therapeutic efficacy. Understanding this resistance mechanism provides opportunities for developing combination therapies that target both the primary pathway and these adaptive survival responses [7].

Formulation, Storage, and Handling

Storage Conditions and Stability

Proper handling and storage of this compound are critical for maintaining compound integrity and ensuring experimental reproducibility. As a lyophilized solid, this compound should be stored at -20°C under desiccated conditions, protected from light and moisture. Under these recommended storage conditions, the powder remains stable for up to three years. For long-term storage of stock solutions, aliquoting dissolved this compound and storing at -80°C is advised, with stability maintained for approximately two years. Repeated freeze-thaw cycles should be minimized as they may accelerate compound degradation [3] [4].

Table 2: Formulation and Solubility Properties of this compound

| Property | Specification | Additional Notes |

|---|---|---|

| Molecular Weight | 570.65 g/mol | Chemical formula: C₂₉H₃₄N₁₀O₃ |

| CAS Number | 1173204-81-3 | For unique compound identification |

| Purity | ≥99% | Critical for experimental consistency |

| Solid Form | White to off-white powder | Lyophilized, crystalline solid |

| DMSO Solubility | 5-10 mg/mL (8.76-17.52 mM) | Hygroscopic DMSO reduces solubility; use fresh, anhydrous DMSO |

| Water Solubility | Insoluble | Aqueous applications require special formulation |

| Ethanol Solubility | Insoluble | Not recommended for direct dissolution |

Stock Solution Preparation and Quality Control

For in vitro applications, this compound is typically prepared as a concentrated stock solution in anhydrous DMSO. The following step-by-step protocol ensures optimal dissolution and stability:

- DMSO Preparation: Use fresh, anhydrous DMSO with minimal water content, as hygroscopic DMSO significantly reduces solubility. Aliquot DMSO under anhydrous conditions if possible.

- Weighing Procedure: Accurately weigh the desired amount of this compound powder using an analytical balance. For a 10 mM stock solution, use 5.71 mg of compound per mL of DMSO.

- Dissolution: Add the calculated volume of DMSO to the weighed powder. Gently vortex for 30-60 seconds, then warm the solution in a 50°C water bath for 5-10 minutes with occasional gentle mixing. Avoid excessive heating or prolonged sonication.

- Quality Assessment: Visually inspect the solution for complete dissolution and absence of particulate matter. For critical applications, confirm concentration by UV spectrophotometry if possible.

- Aliquoting and Storage: Divide the stock solution into small, single-use aliquots in sterile, sealed vials to minimize freeze-thaw cycles and oxidative degradation. Store at -80°C for long-term preservation [3] [4].

For in vivo studies, this compound requires specialized formulation due to its aqueous insolubility. A stable homogeneous suspension can be prepared using carboxymethyl cellulose sodium salt (CMC-Na) at concentrations ≥5 mg/mL. This involves adding this compound powder to CMC-Na solution followed by thorough mixing. Alternatively, for clear solution formulation suitable for intravenous administration, sequential addition of solvents is recommended: first dissolve this compound in a minimal volume of DMSO, then add PEG300 with mixing until clear, followed by Tween 80, and finally ddH₂O with clarification at each step [3].

In Vitro Applications and Cellular Protocols

Cell Line Selection and Culture Conditions

This compound has demonstrated broad antitumor activity across diverse cancer cell lines, with particular potency in models harboring PI3K pathway mutations. Table 3 summarizes the sensitivity of various cancer cell lines to this compound treatment, highlighting the influence of specific genetic alterations on response. Cell lines with PIK3CA mutations (e.g., MDA-MB-361 breast cancer cells) or PTEN deficiency (e.g., PC-3 prostate cancer cells) generally exhibit enhanced sensitivity, supporting the precision medicine approach for this inhibitor [3] [4] [5].

Table 3: Cellular Sensitivity of Cancer Cell Lines to this compound

| Cell Line | Tumor Type | Genetic Features | IC₅₀ (nM) | Assay Endpoint |

|---|---|---|---|---|

| MDA-MB-361 | Breast Cancer | Her2+, PIK3CA mutant (E545K) | 6-8 | Growth inhibition (72h) |

| PC-3 | Prostate Cancer | PTEN mutant | 21 | Growth inhibition (72h) |

| HCT116 | Colorectal Cancer | K-Ras and PIK3CA mutant | 33 | Growth inhibition (72h) |

| A2780 | Ovarian Cancer | PIK3CA mutant | Information available, specific IC₅₀ not provided in results | Growth inhibition |

| SKOV3 | Ovarian Cancer | PIK3CA mutant | Information available, specific IC₅₀ not provided in results | Growth inhibition |

Standard cell culture conditions should be maintained according to best practices in cell culture, including regular monitoring for contamination, cell line authentication, and stable passage conditions. For the ovarian cancer cell lines A2780 and SKOV3 referenced in multiple studies, culture in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere is recommended [7]. Similar conditions apply to most cancer cell lines used with this compound, though researchers should consult specific requirements for each cell line.

Phenotypic and Mechanistic Assays

The antiproliferative effects of this compound are typically assessed using cell viability assays such as MTT or CellTiter 96 Aqueous nonradioactive cell proliferation assay after 72 hours of continuous exposure. For example, in the MDA-MB-361 breast cancer model, this compound reduces cell viability with an IC₅₀ of 6-8 nM, with less than 10% of cells remaining viable after 24 hours of exposure to 0.3 μM or higher concentrations [3].

Pathway inhibition validation represents a critical step in confirming this compound mechanism of action. Western blot analysis should demonstrate dose-dependent reduction in phosphorylated AKT at both Thr308 and Ser473, with reported IC₅₀ values of <10 nM and <30 nM, respectively. Additionally, this compound inhibits phosphorylation of downstream effectors including p70S6K, 4EBP1, PRAS40, eNOS, and GSK3α/β with IC₅₀ values generally below 30 nM. Optimal detection of these phosphorylation changes typically occurs after 4 hours of this compound treatment, though time course experiments may vary by cell model [3] [4].

For apoptosis assessment, multiple methodologies can be employed. Western blot analysis for cleaved PARP provides a straightforward indicator of apoptosis induction. In MDA-MB-361 cells, this compound treatment induces detectable PARP cleavage at concentrations of 0.3 μM and above. Additional apoptosis assays such as caspase-3/7 activation, Annexin V staining, or TUNEL labeling can provide complementary evidence of programmed cell death. Flow cytometric analysis using JC-1 staining can further evaluate mitochondrial membrane potential changes, while DCFH-DA staining detects reactive oxygen species production, both associated with apoptosis signaling [3] [7].

Experimental Protocols and Methodologies

Cell Viability and Proliferation Assay

The MTT assay protocol provides a robust method for quantifying this compound effects on cell viability:

- Cell Seeding: Plate cells in 96-well plates at optimized densities (e.g., 8,000 cells/well for A2780 and SKOV3 ovarian cancer cells) in complete medium and allow to adhere overnight.

- Compound Treatment: Prepare serial dilutions of this compound in complete medium, typically ranging from 0.1 nM to 10 μM. Include DMSO vehicle controls matched to the highest concentration used.

- Exposure and Incubation: Treat cells with this compound or vehicle for desired duration (typically 24-72 hours) at 37°C in 5% CO₂.

- Viability Measurement: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C. Carefully remove medium and dissolve formed formazan crystals in DMSO.

- Absorbance Reading: Measure absorbance at 490 nm using a plate reader. Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using appropriate nonlinear regression analysis [7].

Western Blot Analysis for Pathway Inhibition

Protein extraction and immunoblotting protocols are essential for verifying this compound target engagement:

- Cell Treatment and Lysis: Treat cells with this compound at predetermined concentrations and time points (typically 4 hours for phosphorylation analysis). Wash with PBS and lyse using RIPA buffer or NP-40 lysis buffer supplemented with protease and phosphatase inhibitors.

- Protein Quantification: Determine protein concentration using BCA or Bradford assay to ensure equal loading.

- Electrophoresis and Transfer: Separate proteins (20-50 μg per lane) by SDS-PAGE (8-12% gels depending on target protein size) and transfer to PVDF membranes.

- Immunoblotting: Block membranes with 5% non-fat milk or BSA, then incubate with primary antibodies overnight at 4°C. Key antibodies for this compound mechanism validation include: p-Akt (Thr308 and Ser473), total Akt, p-4EBP1, p-P70S6K, p-eIF2α, and cleaved PARP.

- Detection and Visualization: Incubate with appropriate HRP-conjugated secondary antibodies and develop using ECL substrate. Imaging systems such as ChemiDoc can capture signal intensity for semi-quantitative analysis [7].

Immunofluorescence and Stress Granule Analysis

For visualizing subcellular structures like stress granules induced by this compound treatment:

- Cell Culture and Treatment: Plate cells on glass coverslips in appropriate culture dishes and treat with this compound at determined concentrations.

- Fixation and Permeabilization: Wash cells with PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature. Permeabilize with 0.1% Triton X-100 for 8 minutes.

- Blocking and Staining: Block with 5% BSA for 30 minutes, then incubate with primary antibodies (e.g., anti-G3BP1 for stress granules) overnight at 4°C.

- Secondary Detection: Incubate with fluorophore-conjugated secondary antibodies (e.g., FITC or Texas Red) for 1 hour at room temperature in the dark. Include DAPI for nuclear counterstaining.

- Imaging and Analysis: Mount coverslips and visualize using fluorescence microscopy. For stress granule quantification, count granules in multiple fields across biological replicates [7].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by this compound and experimental workflows for evaluating its activity.

PI3K/AKT/mTOR Signaling Pathway and this compound Inhibition

Diagram 1: this compound inhibition of the PI3K/AKT/mTOR signaling pathway. This compound directly targets both PI3K and mTOR complexes, disrupting downstream signaling that promotes cell growth, proliferation, and survival [1] [2].

Cellular Response Mechanisms to this compound Treatment

Diagram 2: Cellular response mechanisms to this compound treatment. This compound triggers both apoptotic death signaling and adaptive survival responses, including stress granules formation and mitochondrial unfolded protein response (UPRmt) [5] [7] [6].

Conclusion and Research Applications

This compound represents a valuable research tool for investigating PI3K/mTOR pathway biology and developing targeted cancer therapies. Its well-characterized potency and specificity make it particularly useful for preclinical studies in cancer models with PI3K pathway alterations. The comprehensive protocols and application notes provided here enable researchers to effectively utilize this compound in diverse experimental settings, from basic mechanism studies to therapeutic efficacy assessments.

The dual targeting approach embodied by this compound offers significant advantages over selective inhibitors by preventing compensatory signaling and feedback activation. However, researchers should remain mindful of the adaptive resistance mechanisms triggered by pathway inhibition, including stress granule formation and mitochondrial stress responses. These cellular adaptations represent both challenges for therapeutic efficacy and opportunities for developing novel combination strategies.

Future research directions with this compound include exploring its activity in patient-derived organoid models, investigating its combination potential with other targeted agents, and examining its effects on the tumor microenvironment. The detailed methodologies and technical considerations outlined in this document provide a solid foundation for these advanced applications, supporting rigorous and reproducible cancer research.

References

- 1. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour ... [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour ... [frontiersin.org]

- 3. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. This compound | PI3K Inhibitor [medchemexpress.com]

- 5. Dual PI3K/mTOR inhibitor this compound suppresses the growth ... [sciencedirect.com]

- 6. Dual PI3K/mTOR inhibitor this compound suppresses the growth ... [pubmed.ncbi.nlm.nih.gov]

- 7. Stress granules affect the dual PI3K/mTOR inhibitor ... [pmc.ncbi.nlm.nih.gov]

Biochemical Profile of PKI-402

PKI-402 is a selective, reversible, and ATP-competitive small-molecule inhibitor. Its potency against key targets is quantified by the half-maximal inhibitory concentration (IC₅₀), as shown in the table below [1] [2].

| Target | IC₅₀ (nM) | Notes |

|---|---|---|

| PI3Kα | 2 | Also effective against common mutants E545K and H1047R (IC₅₀ = 3 nM) [1] [2] |

| mTOR | 3 | - |

| PI3Kβ | 7 | - |

| PI3Kδ | 14 | - |

| PI3Kγ | 16 | - |

| C-Raf / B-Raf | ~7000 | Displays high selectivity; significant inhibition only at much higher concentrations [2] [3] |

Cytotoxicity Assay Protocol (MTT)

The MTT assay is a colorimetric method that measures cell viability based on metabolic activity [4].

1. Reagent Preparation

- This compound Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Aliquot and store at -80°C [2] [3].

- MTT Solution: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Sterilize by filtration and protect from light [4].

- Solubilization Solution: Use 100% DMSO or acidified isopropanol [4].

2. Cell Seeding and Treatment

- Seed cells (e.g., MDA-MB-361, MCF-7, PC-3) in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium [4] [2].

- After cell attachment (typically 24 hours), treat with serially diluted this compound. Include a negative control (DMSO vehicle, e.g., 0.1% v/v) and a blank control (media only) [4] [5].

- Incubate for 72 hours to assess cytotoxicity [1] [2].

3. MTT Incubation and Measurement

- Add 10-20 µL of MTT solution per well to achieve a final concentration of 0.5 mg/mL [4].

- Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

- Carefully remove the culture medium without disturbing the crystals.

- Add 100-150 µL of solubilization solution per well and place the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals [4].

- Measure the absorbance at 570 nm with a reference wavelength of 630-650 nm using a microplate reader [4].

4. Data Analysis

- Calculate cell viability percentage:

(Absorbance of Treated Well / Absorbance of Negative Control Wells) × 100. - Use software like GraphPad Prism to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) [2].

Experimental Workflow for Radiosensitization Studies

This compound has been shown to enhance the sensitivity of cancer cells to irradiation (IR), a property known as radiosensitization [5] [6]. The following diagram outlines a typical experimental workflow for these studies.

Key Findings from Research

- Cytotoxic Efficacy: this compound inhibits the growth of a broad panel of human tumor cell lines, including breast, prostate, lung, and colon cancers, with IC₅₀ values ranging from 6 nM to 349 nM [2] [3].

- Radiosensitization: Combined treatment with this compound and irradiation (IR) leads to greater reduction in colony formation (clonogenic survival) and increased apoptosis compared to IR alone, particularly in breast cancer models like MCF-7 [5].

- Mechanistic Confirmation: Effective this compound treatment is confirmed by decreased phosphorylation of downstream targets like Akt (at Ser473 and Thr308) and the appearance of cleaved PARP, a marker of apoptosis [4] [2] [5].

Best Practices and Troubleshooting

- Optimize Cell Seeding Density: Perform a pilot experiment to determine the optimal cell density that keeps cells in the logarithmic growth phase throughout the 72-hour assay [4].

- Include Comprehensive Controls: Always include a vehicle control (DMSO), a blank (media only), and if possible, a positive control for cytotoxicity [4].

- Account for Solubility: this compound has limited solubility in aqueous solutions. Ensure the final DMSO concentration is kept low (typically ≤0.5%) to avoid solvent toxicity [1] [2].

- Avoid Assay Interference: As the MTT assay measures metabolic activity, be aware that test compounds can sometimes directly interfere with the MTT reaction. Running a no-cell control with the compound can help identify this issue [4].

- Schedule Dependency for Radiosensitization: The sequence of administration can be critical. Some studies indicate that adding this compound after irradiation may be more effective at inducing apoptosis, highlighting the importance of schedule optimization [6].

Conclusion

This compound is a potent and versatile tool for investigating PI3K/mTOR pathway inhibition in cancer research. The protocols outlined here provide a reliable framework for assessing its cytotoxic and radiosensitizing effects, contributing to the development of more effective combination therapies.

References

- 1. This compound | PI3K Inhibitor [medchemexpress.com]

- 2. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. - PKI | 99%(HPLC) | Selleck | PI3K 阻害剤 402 [selleck.co.jp]

- 4. MTT Cytotoxicity Lab: Principle, Assay & Protocol Applications [acmeresearchlabs.in]

- 5. The effects of PKI - 402 on breast tumor models' radiosensitivity via dual... [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K/mTOR Dual Inhibitor PF-04691502 Is a Schedule- ... [mdpi.com]

Quantitative Summary of PKI-402 In Vitro Activity

The table below summarizes key biochemical and cellular response data for PKI-402, providing a reference for defining your experimental concentration ranges.

Table 1: this compound Inhibitory Concentrations (IC50)

| Target / Assay | Cell Line / System | IC50 Value | Description | Citation |

|---|---|---|---|---|

| PI3Kα | SF9 insect cells (recombinant) | 1 - 2 nM | Inhibition of human PI3Kα in a fluorescence polarization assay. [1] [2] | |

| mTOR | Cell-free system | 3 - 4 nM | Inhibition of recombinant human mTOR kinase. [1] [3] | |

| p-Akt (T308) | MDA-MB-361 cells | 5 nM | Inhibition of phosphorylation after 4 hours (Western blot). [1] [2] | |

| Cytotoxicity | MDA-MB-361 cells | 6 - 8 nM | Growth inhibition or cytotoxicity after 72 hours. [1] [2] [4] | |

| Cytotoxicity | PC-3 cells | 21 nM | Growth inhibition or cytotoxicity after 72 hours. [1] [2] [4] | |

| Cytotoxicity | MCF-7 cells | ~15 nM | Growth inhibition after 72 hours. [3] | |

| Cytotoxicity | HCT-116 cells | ~33 nM | Growth inhibition after 72 hours. [1] [3] |

Cellular Effects and Mechanisms of Action

In cell-based experiments, this compound demonstrates potent anti-tumor activity by targeting the PI3K/AKT/mTOR signaling network.

- Signaling Pathway Disruption: this compound rapidly inhibits phosphorylation of key signaling proteins downstream of PI3K and mTOR. In sensitive cell lines (e.g., MDA-MB-361, HCT-116), treatment leads to potent suppression of phosphorylated Akt (at both T308 and S473), p70S6K, and 4EBP1 at concentrations often below 50 nM, with effects sometimes observed within hours of treatment [1] [3].

- Inhibition of Proliferation and Induction of Apoptosis: this compound effectively inhibits the growth of a broad panel of human tumor cell lines, including breast, glioma, pancreatic, and non-small cell lung cancer. In the breast cancer cell line MDA-MB-361, this compound at 30 nM can induce cleaved PARP, a marker of apoptosis [1] [4].

- Induction of Autophagy and Mcl-1 Degradation: Research in ovarian cancer cells (SKOV3 and A2780) reveals that this compound can degrade the anti-apoptotic protein Mcl-1 through autophagy. The autophagy receptor protein p62 binds to Mcl-1, facilitating its degradation and promoting apoptosis [5].

The following diagram illustrates the primary molecular mechanism of this compound and its downstream cellular consequences.

Recommended In Vitro Protocols

The following protocols are compiled from vendor specifications and scientific literature citing this compound.

Cell Growth Inhibition and Cytotoxicity Assay

This protocol is standard for determining the anti-proliferative effects of this compound [1] [4].

- Cell Lines: Applicable to a wide range, including MDA-MB-361 (breast), PC-3 (prostate), HCT-116 (colorectal), U87MG (glioma), and A549 (lung) [1] [4].

- Compound Preparation:

- Experimental Procedure:

- Seed cells in 96-well plates at a density optimized for 72 hours of logarithmic growth.

- The following day, treat cells with this compound across a concentration range (e.g., 1 nM to 10 μM). Include a vehicle control (DMSO, typically at 0.1% v/v).

- Incubate for 72 hours.

- Assess cell viability using a colorimetric assay like CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay (MTS) [1] [4].

- Measure absorbance with a plate reader and calculate IC₅₀ values.

Analysis of Signaling Pathway Inhibition by Western Blot

This protocol confirms on-target engagement by assessing the reduction in phosphorylation of pathway components [1] [3].

- Cell Lines: MDA-MB-361, MCF-7, HCT-116, and others with active PI3K/mTOR signaling [1] [3].

- Compound Preparation: As above, prepare working concentrations from a DMSO stock.

- Experimental Procedure:

- Culture cells until 60-80% confluent.

- Serum-starve cells (e.g., for 24 hours) to reduce basal signaling.

- Treat cells with this compound. Effective concentrations are often between 10 nM and 500 nM, with incubation times from 1 to 24 hours [3].

- Lyse cells and extract proteins.

- Perform Western blotting, probing for:

- Phospho-Akt (S473 and T308)

- Total Akt

- Phospho-S6 Ribosomal Protein (S235/236)

- Phospho-4E-BP1 (T37/46)

- Cleaved PARP (for apoptosis detection) [1]

The workflow for these core experiments is summarized below.

Key Considerations for Researchers

- Starting Concentration: A concentration range of 1 nM to 1 μM is suitable for initial experiments, as most cellular IC₅₀ values fall between 5 nM and 100 nM [1] [2] [3].

- Solvent Control: The final DMSO concentration in cell culture should not exceed 0.1% to avoid cytotoxicity [1].

- Cell Line Selection: Consider the genetic background of cell lines. Those with PIK3CA mutations (e.g., E545K, H1047R) or PTEN deficiency are often particularly sensitive to this compound [1] [6].

References

- 1. selleckchem.com/products/ pki - 402 .html [selleckchem.com]

- 2. medchemexpress.com/ PKI - 402 .html [medchemexpress.com]

- 3. | dual pan-PI3K/mTOR inhibitor | CAS 1173204-81-3 | Buy... PKI 402 [invivochem.com]

- 4. - PKI | CAS 1173204-81-3 | AbMole BioScience | 402 - PKI Price 402 [abmole.com]

- 5. Dual PI3K/mTOR inhibitor this compound suppresses the growth ... [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical therapeutic efficacy of a novel blood-brain barrier ... [pmc.ncbi.nlm.nih.gov]

Application Notes: PKI-402 Solubility and Preclinical Profile

PKI-402 is a potent, reversible, and ATP-competitive dual inhibitor targeting all class I PI3K isoforms (α, β, γ, δ) and mTOR, with IC₅₀ values in the low nanomolar range [1] [2]. Its mechanism involves simultaneous inhibition of PI3K and mTOR, leading to suppressed phosphorylation of downstream effectors like Akt, induction of apoptosis, and degradation of Mcl-1 through autophagy [1] [3] [4].

Solubility and Stock Solution Preparation

The solubility of this compound has been characterized in various solvents, with DMSO being the primary solvent for creating stock solutions for in vitro studies.

Table 1: Solubility Profile of this compound [1] [2] [5]

| Solvent | Solubility | Notes |

|---|---|---|

| DMSO | 0.5 - 10 mg/mL (0.87 - 17.52 mM) | Higher concentrations (e.g., 10 mg/mL) may require warming (50°C water bath) and ultrasonication. Hygroscopic DMSO can reduce solubility; use fresh, dry DMSO. [1] [2] [5] |

| Water | Insoluble | Not suitable for direct dissolution. [1] [5] |

| Ethanol | Insoluble | Not suitable for direct dissolution. [1] |

| 4-Methylpyridine | 17 mg/mL | An alternative solvent for specific applications. [5] |

Protocol: Preparing Stock Solutions in DMSO

- Calculation: Determine the mass of this compound powder required to achieve your desired stock concentration. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

- Dissolution: Transfer the calculated mass of this compound into an appropriate vial. Add the required volume of fresh, anhydrous DMSO.

- Aid Dissolution (if necessary): For concentrations above 0.5 mg/mL, warm the vial in a 50°C water bath and/or briefly ultrasonicate until the solution is clear [5].

- Aliquoting and Storage: Aliquot the stock solution into sterile vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Under these conditions, the stock solution is stable for at least one year [2].

Key Quantitative Biological Data

This compound exhibits potent activity at the enzymatic and cellular levels.

Table 2: Enzymatic Inhibition Profile (IC₅₀) [1] [2]

| Target | IC₅₀ (nM) |

|---|---|

| PI3Kα | 2 |

| mTOR | 3 |

| PI3Kα (H1047R Mutant) | 3 |

| PI3Kα (E545K Mutant) | 3 |

| PI3Kβ | 7 |

| PI3Kδ | 14 |

| PI3Kγ | 16 |

Table 3: Cellular Activity in Select Human Cancer Cell Lines [1] [2]

| Cell Line | Cancer Type | Key Genetic Features | Assay | IC₅₀ |

|---|---|---|---|---|

| MDA-MB-361 | Breast | Her2+, PIK3CA mutant (E545K) | Growth Inhibition (72 hrs) | 6 - 8 nM |

| PC-3 | Prostate | PTEN mutant | Growth Inhibition (72 hrs) | 21 nM |

| HCT116 | Colorectal | K-Ras & PIK3CA mutant | Growth Inhibition (72 hrs) | 33 nM |

| MDA-MB-361 | Breast | Her2+, PIK3CA mutant (E545K) | p-Akt (T308) Inhibition (4 hrs) | 5 nM |

Experimental Protocols

Here are detailed methodologies for key experiments cited in the application notes.

Kinase Inhibition Assay (Fluorescence Polarization Format) [1] [5]

This protocol is adapted for measuring PI3K enzyme inhibition.

- Principle: The assay measures the conversion of PIP₂ to PIP₃, which is detected by a fluorescent probe.

- Reagents:

- Reaction Buffer: 20 mM Hepes (pH 7.5), 2 mM MgCl₂, 0.05% CHAPS, 0.01% β-mercaptoethanol.

- Stop/Detection Buffer: 100 mM Hepes (pH 7.5), 4 mM EDTA, 0.05% CHAPS, 10 nM fluorescent probe, 40 nM GST-GRP1 protein.

- Substrates: 20 μM PIP₂, 25 μM ATP.

- This compound: Serially diluted in DMSO (final DMSO concentration >4%).

- Procedure:

- In a 384-well black polypropylene plate, mix the reaction buffer, substrates, and this compound inhibitor or DMSO control.

- Initiate the reaction by adding the PI3K enzyme.

- Incubate for 30 minutes at room temperature.

- Stop the reaction by adding an equal volume of Stop/Detection Buffer.

- Incubate the plate for 2 hours in the dark.

- Measure fluorescence polarization using a plate reader equipped with appropriate filters (e.g., TAMRA filters).

Cell Proliferation and Viability Assay [1] [5]

- Cell Lines: Can be applied to a broad panel, including MDA-MB-361, PC-3, HCT116, A549, and U87MG.

- Compound Treatment:

- Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should be kept low (e.g., 0.1-0.5%) and matched in control wells.

- Seed cells in 96-well plates and incubate with this compound for 72 hours.

- Viability Measurement:

- Use a colorimetric cell proliferation assay like the CellTiter 96 AQueous One Solution (MTS) assay.

- Add the reagent directly to the wells and incubate for 1-4 hours.

- Measure the absorbance at 490 nm using a plate reader. The signal is proportional to the number of viable cells.

Experimental Workflow and Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a generalized workflow for its testing in cellular models.

Diagram 1: this compound Inhibits the PI3K/AKT/mTOR Signaling Pathway

This diagram shows how this compound simultaneously inhibits PI3K and mTOR, disrupting downstream survival and growth signals. The green line and text represent the inhibitory effect of this compound on key nodes in the pathway.

Diagram 2: In Vitro Experimental Workflow

This diagram outlines the key steps for preparing and testing this compound in a cell-based assay, from stock solution preparation to data analysis.

Key Experimental Considerations

- DMSO Sensitivity: Always include vehicle controls with the same concentration of DMSO used in treatment groups to account for any potential solvent toxicity on cells [1] [5].

- Stability: Aliquot and store this compound stock solutions at -20°C or -80°C to maintain stability over time. Avoid repeated freeze-thaw cycles [2].

- In Vivo Formulation: For animal studies, this compound is typically administered intravenously. It can be formulated as a homogeneous suspension using agents like carboxymethyl cellulose sodium salt (CMC-Na) at concentrations ≥5 mg/mL [5].

References

- 1. This compound Datasheet [selleckchem.com]

- 2. This compound | PI3K Inhibitor [medchemexpress.com]

- 3. Dual PI3K/mTOR inhibitor this compound suppresses the growth ... [pubmed.ncbi.nlm.nih.gov]

- 4. Dual PI3K/mTOR inhibitor this compound suppresses the growth ... [sciencedirect.com]

- 5. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

Comprehensive Application Notes and Protocols for PKI-402, a Dual Pan-PI3K/mTOR Inhibitor

Introduction to PKI-402

This compound is a potent, selective, reversible, and ATP-competitive inhibitor that simultaneously targets all class I phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR). Its potent activity extends to common oncogenic mutants of PI3Kα (E545K and H1047R), making it a valuable tool for investigating the PI3K/mTOR signaling pathway in cancer biology and for exploring targeted therapeutic strategies. It induces apoptosis and has demonstrated robust antitumor activity in various xenograft models.

Chemical and Physical Properties

| Property | Description |

|---|---|

| CAS Number | 1173204-81-3 [1] [2] [3] |

| Molecular Formula | C₂₉H₃₄N₁₀O₃ [1] [4] [3] |

| Molecular Weight | 570.65 g/mol [1] [4] [3] |

| Appearance | White to off-white solid [1] |

| Purity | Typically ≥98% - 99.01% [4] [2] |

Stock Solution Preparation and Storage

Solubility and Stock Solution Preparation

Preparing a proper stock solution is critical for the stability and biological activity of this compound. The table below summarizes key solubility data and common stock solution preparation methods.

| Parameter | Details & Recommendations |

|---|---|

| Recommended Solvent | DMSO [1] [4] [3] |

| Solubility in DMSO | ~0.5 - 10 mg/mL (0.87 - 17.52 mM). Higher concentrations may require warming (e.g., 50°C water bath) and ultrasonication [1] [4] [3]. |

| Solubility in Water | Insoluble [1] [4] [3] |

| Solubility in Ethanol | Insoluble [1] [4] [3] |

| Alternative Solvent | 4-Methylpyridine (17 mg/mL) [4] |

| For In Vivo Studies | Can be suspended in solutions like 0.5% CMC-Na to make homogeneous suspensions (e.g., 5 mg/mL) [4]. |

Storage Conditions

- Powder Form: Store at -20°C for 2-3 years. Stable for 2 years at 4°C [1].

- Stock Solution in DMSO:

- Handling Note: this compound is hygroscopic. Always use fresh, dry DMSO to prevent solubility issues related to moisture absorption [1] [4]. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Biological Activity and Pharmacological Profile

Target Inhibition Profile (IC₅₀ Values)

This compound is characterized as a dual pan-PI3K/mTOR inhibitor. The following table details its half-maximal inhibitory concentration (IC₅₀) against key targets, derived from cell-free assays [1] [4] [3].

| Target | IC₅₀ (nM) |

|---|---|

| PI3Kα (wild-type) | 2 nM |

| PI3Kα (H1047R mutant) | 3 nM |

| PI3Kα (E545K mutant) | 3 nM |

| mTOR | 3 nM |

| PI3Kβ | 7 nM |

| PI3Kδ | 14 nM |

| PI3Kγ | 16 nM |

Cellular Activity in Selected Human Tumor Cell Lines

This compound inhibits cell growth and key signaling pathways in a variety of cancer cell lines. The IC₅₀ values below demonstrate its potency in cellular models [1] [4].

| Cell Line | Cancer Type / Genetic Background | Assay | IC₅₀ |

|---|---|---|---|

| MDA-MB-361 | Breast cancer (Her2+, PIK3CA E545K mutant) | Growth inhibition (72 hrs) | 8 nM |

| MDA-MB-361 | Breast cancer (Her2+, PIK3CA E545K mutant) | Akt T308 phosphorylation inhibition (4 hrs) | 5 nM |

| PC-3 | Prostate cancer (PTEN mutant) | Growth inhibition / Cytotoxicity (72 hrs) | 21 nM |

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol adapts a fluorescence polarization (FP) format to measure the direct inhibition of PI3K enzymes by this compound [4] [3].

- Key Steps:

- Reaction Buffer: 20 mM Hepes (pH 7.5), 2 mM MgCl₂, 0.05% CHAPS, 0.01% β-mercaptoethanol.

- Reaction Mix: Combine 20 μM PIP₂ (substrate), 25 μM ATP, the PI3K enzyme, and this compound (in >4% DMSO) in a 20 μL reaction volume.

- Incubation: Run the reaction for 30 minutes at room temperature in a 384-well plate.

- Stop & Detect: Halt the reaction with 20 μL of STOP/detection buffer (100 mM Hepes, pH 7.5, 4 mM EDTA, 0.05% CHAPS) containing a fluorescent PIP3 probe and GST-GRP1 protein.